molecular formula C7H6Cl2N2 B1461566 6-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 957035-24-4

6-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1461566
CAS No.: 957035-24-4
M. Wt: 189.04 g/mol
InChI Key: TZDHZKWGTHQGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The parent structure, 6-chloroimidazo[1,2-a]pyridine, is designated by Chemical Abstracts Service number 6188-25-6, while the hydrochloride salt bears the distinct identifier 957035-24-4.

The nomenclature reflects the bicyclic nature of the imidazo[1,2-a]pyridine scaffold, where the imidazole ring is fused to the pyridine ring through positions 1 and 2 of the imidazole and positions 1 and 2 of the pyridine. The chlorine substituent occupies position 6 of the pyridine ring, which corresponds to the meta position relative to the nitrogen atom in the pyridine ring. Alternative systematic names encountered in the literature include 6-chloro-1H-imidazo[1,2-a]pyridine and 6-chloroimidazo[1,2-a]pyridine monohydrochloride.

The molecular descriptor system provides additional identification through the Simplified Molecular Input Line Entry System notation: ClC1=CN2C(C=C1)=NC=C2.[H]Cl for the hydrochloride salt, clearly indicating the presence of both the chlorinated heterocycle and the associated chloride counterion. The International Chemical Identifier key XQEGYCZJSVFGEE-UHFFFAOYSA-N corresponds to the neutral base compound, while the salt form requires separate identification due to its distinct chemical composition.

Molecular Geometry and Crystallographic Data Analysis

The molecular geometry of this compound exhibits characteristic features of fused heterocyclic systems with specific geometric parameters influenced by the protonation state. The base compound 6-chloroimidazo[1,2-a]pyridine demonstrates a planar bicyclic structure with a molecular formula of C7H5ClN2 and molecular weight of 152.58 grams per mole. Upon salt formation, the hydrochloride variant exhibits the formula C7H6Cl2N2 with an increased molecular weight of 189.04 grams per mole.

Crystallographic investigations of related imidazo[1,2-a]pyridine derivatives reveal important structural insights applicable to the 6-chloro derivative. Single crystal X-ray diffraction studies demonstrate that imidazo[1,2-a]pyridine-based compounds typically adopt periplanar conformations with torsion angles between substituents and the heterocyclic core ranging from 0 to 30 degrees or 150 to 180 degrees. The crystal packing coefficients for imidazo[1,2-a]pyridine derivatives generally fall within the range of 60 to 68 percent, indicating efficient space filling in the solid state.

The presence of the chlorine substituent at position 6 introduces specific geometric constraints and electronic effects. The chlorine atom, with its larger van der Waals radius compared to hydrogen, creates steric interactions that influence the overall molecular conformation and crystal packing arrangements. Computational chemistry data indicates that the compound exhibits a topological polar surface area of 17.3 square angstroms and a calculated logarithm of the partition coefficient value of approximately 1.99 for the neutral base, which increases to 2.41 for the hydrochloride salt due to ionic character.

The crystallographic analysis reveals that compounds of this class frequently crystallize with water molecules as solvates, particularly when containing electron-withdrawing substituents such as chlorine. The molecular conformation remains relatively rigid due to the fused ring system, with limited rotatable bonds contributing to conformational stability in both solution and solid states.

Protonation State and Salt Formation Mechanisms

The protonation behavior of 6-chloroimidazo[1,2-a]pyridine involves specific nitrogen atoms within the heterocyclic framework, leading to the formation of the corresponding hydrochloride salt. The imidazo[1,2-a]pyridine system contains multiple nitrogen atoms with varying basicities, including the pyridine nitrogen at position 1 and the imidazole nitrogen at position 3. The preferential protonation site determines the stability and properties of the resulting salt form.

Based on structural analogies with related imidazopyridine compounds, the protonation typically occurs at the nitrogen atom that provides the most stable conjugate acid through resonance stabilization and minimal steric hindrance. The presence of the electron-withdrawing chlorine substituent at position 6 reduces the overall basicity of the system compared to unsubstituted imidazo[1,2-a]pyridine, affecting both the protonation equilibrium and the stability of the hydrochloride salt.

The salt formation mechanism involves the transfer of a proton from hydrochloric acid to the most basic nitrogen site in the imidazo[1,2-a]pyridine molecule. This process is thermodynamically favorable under appropriate conditions, resulting in the formation of an ionic compound with enhanced water solubility compared to the neutral base. The hydrochloride salt exhibits improved stability for storage and handling, making it preferred for pharmaceutical and research applications.

Experimental observations indicate that the hydrochloride salt formation is reversible under appropriate pH conditions, allowing for the recovery of the neutral base through treatment with suitable bases. The equilibrium between the protonated and neutral forms depends on solution pH, ionic strength, and temperature, with the salt form predominating under acidic conditions.

Tautomeric Behavior and Electronic Structure Calculations

The tautomeric behavior of 6-chloroimidazo[1,2-a]pyridine involves potential hydrogen migration between nitrogen atoms within the heterocyclic framework, although the fused ring system significantly constrains such isomerization. The presence of the chlorine substituent further influences the electronic distribution and relative stability of potential tautomeric forms through its electron-withdrawing inductive and mesomeric effects.

Electronic structure calculations using density functional theory methods provide insights into the relative energies and properties of different tautomeric forms. The planar geometry of the imidazo[1,2-a]pyridine system facilitates extended π-conjugation, which stabilizes the aromatic character and reduces the likelihood of tautomeric interconversion. The electron-withdrawing chlorine substituent at position 6 creates an asymmetric electron distribution that favors specific tautomeric forms over others.

Computational studies on related imidazo[1,2-a]pyridine derivatives demonstrate that the activation energy barriers for tautomeric interconversion are typically high enough to ensure that individual tautomers exist as distinct species under normal conditions. The inclusion of dispersion corrections in density functional theory calculations reveals that intermolecular interactions significantly influence the relative stabilities of different forms, with typical energy differences ranging from 10 to 15 kilocalories per mole.

The electronic structure of 6-chloroimidazo[1,2-a]pyridine exhibits characteristic features of electron-deficient aromatic systems, with the chlorine substituent serving as both an inductive electron-withdrawing group and a weak π-electron donor through resonance. This dual electronic effect creates a complex electronic environment that influences reactivity patterns, particularly in electrophilic aromatic substitution reactions and coordination chemistry applications.

Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the imidazole portion of the molecule, while the lowest unoccupied molecular orbital shows significant contribution from the pyridine ring system. The presence of chlorine at position 6 modulates these orbital energies and distributions, affecting the compound's electronic properties and potential biological activities.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDHZKWGTHQGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656983
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-24-4
Record name 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloroimidazo[1,2-a]pyridine derivatives typically involves:

  • Formation of an intermediate amidine or related precursor from 2-amino-5-chloropyridine.
  • Cyclization with a suitable reagent such as bromoacetonitrile or other electrophiles to construct the imidazo[1,2-a]pyridine ring.
  • Purification by extraction, drying, and recrystallization to obtain the hydrochloride salt or related derivatives.

Detailed Preparation Method for 6-Chloroimidazo[1,2-a]pyridine-3-formonitrile (Key Intermediate)

A well-documented and industrially relevant method involves a two-step synthesis starting from 2-amino-5-chloropyridine and N,N-dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization with bromoacetonitrile under basic conditions.

Step 1: Preparation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine

  • Reactants: 2-amino-5-chloropyridine and DMF-DMA.
  • Conditions: Heating at 50–110 °C for 2–10 hours.
  • Molar ratio: 1:2.8–3.5 (2-amino-5-chloropyridine : DMF-DMA by weight).
  • Outcome: Formation of the amidine intermediate.

Step 2: Cyclization to 6-Chloroimidazo[1,2-a]pyridine-3-formonitrile

  • Reactants: Amidinate intermediate, bromoacetonitrile, and a base.
  • Solvent: DMF, tetrahydrofuran (THF), acetonitrile, or N,N-dimethylacetamide (DMA).
  • Base options: Sodium bicarbonate, triethylamine, sodium hydroxide, or saleratus.
  • Conditions: Heating at 50–150 °C for 5–35 hours.
  • Molar ratio: 2-amino-5-chloropyridine : bromoacetonitrile : base = 1 : 1.5–2.0 : 1.5–2.0.
  • Work-up: Ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation.
  • Purification: Recrystallization from dehydrated alcohol and ethyl acetate/normal hexane mixture (1:2 volume ratio).
  • Yield: Approximately 72.2% in optimized conditions.
  • Product: Pure 6-chloroimidazo[1,2-a]pyridine-3-formonitrile with melting point around 180.2–183.0 °C.

Example Experimental Data

Parameter Condition/Value
Reaction temperature (Step 1) 100–110 °C
Reaction time (Step 1) 4 hours
Reaction temperature (Step 2) 130–140 °C
Reaction time (Step 2) 15 hours
Solvent (Step 2) DMF
Base Sodium bicarbonate
Yield 72.2%
Purification solvent Dehydrated alcohol, ethyl acetate/normal hexane (1:2)
Product melting point 180.2–183.0 °C

This method is characterized by mild reaction conditions, ease of operation, stable product quality, and high purity, making it suitable for both laboratory and industrial scale synthesis.

Alternative Preparation Routes and Related Derivatives

Synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Starting materials: 2-amino-5-chloropyridine and 2-bromomalonaldehyde.
  • Conditions: Microwave irradiation in ethanol/water mixture at 110 °C for 10 minutes under inert atmosphere.
  • Work-up: Neutralization with triethylamine, extraction with dichloromethane, and purification by column chromatography.
  • Yield: Approximately 78%.
  • Significance: This method provides a rapid, green chemistry approach to related imidazo[1,2-a]pyridine derivatives with aldehyde functionality, which can be further transformed into hydrochloride salts if needed.

Notes on Hydrochloride Salt Formation

While direct preparation of the hydrochloride salt of 6-chloroimidazo[1,2-a]pyridine is less frequently detailed, standard protocols involve:

  • Dissolving the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • Bubbling or adding dry hydrogen chloride gas or using hydrochloric acid in a controlled manner.
  • Precipitation or crystallization of the hydrochloride salt.
  • Filtration and drying to obtain the pure hydrochloride form.

The physical properties of 6-chloroimidazo[1,2-a]pyridine (free base) include a melting point of 85–89 °C and purity above 98% by gas chromatography. The hydrochloride salt typically exhibits enhanced stability and solubility for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Solvent(s) Base(s) Yield (%) Notes
Amidinate formation 2-amino-5-chloropyridine + DMF-DMA 50–110 2–10 hours DMF-DMA (reactant) N/A N/A Intermediate formation
Cyclization Amidinate + bromoacetonitrile + base 50–150 5–35 hours DMF, THF, acetonitrile, DMA NaHCO3, Et3N, NaOH, saleratus ~72 Followed by extraction and recrystallization
Alternative synthesis 2-amino-5-chloropyridine + 2-bromomalonaldehyde (MW) 110 (microwave) 10 min Ethanol/water (1:1) TEA (neutralization) ~78 For 3-carbaldehyde derivative
Hydrochloride salt prep Free base + HCl Ambient Variable Ethanol, ethyl acetate HCl N/A Salt formation by acid addition

Research Findings and Advantages

  • The described two-step synthesis route provides a practical, scalable approach with mild conditions and good yields.
  • Use of DMF-DMA enables efficient amidine intermediate formation.
  • Choice of base and solvent in the cyclization step affects yield and purity. Sodium bicarbonate and DMF are preferred for optimal results.
  • Recrystallization solvents are crucial for product purity; a mixture of ethyl acetate and normal hexane (1:2) is effective.
  • Microwave-assisted synthesis for related derivatives offers rapid and green alternatives.
  • The methods avoid harsh reagents and extreme conditions, improving safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted imidazo[1,2-a]pyridines.
  • Imidazo[1,2-a]pyridine N-oxides.
  • Dihydroimidazo[1,2-a]pyridines.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
6-Chloroimidazo[1,2-a]pyridine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and selectivity against specific targets.

Case Study: Neurological Disorders
Research has demonstrated that derivatives of this compound exhibit significant activity against various neurological conditions. For example, analogs have been developed that target specific receptors involved in neurodegenerative diseases, showing promising results in preclinical trials.

Biological Research

Mechanisms of Action
The compound is frequently employed in studies investigating the mechanisms of action of enzymes and receptors. Its ability to interact with biological targets provides insights into potential therapeutic strategies.

Case Study: Enzyme Inhibition
In a study examining its effects on specific enzymes related to cancer progression, researchers found that this compound inhibited enzyme activity at low concentrations, suggesting its potential as an anticancer agent.

Agricultural Chemistry

Development of Agrochemicals
This compound is being explored for its potential use in developing agrochemicals, particularly fungicides and herbicides. Its ability to inhibit specific biological pathways in pests makes it a candidate for sustainable agricultural practices.

Data Table: Agrochemical Potential

CompoundTarget OrganismMode of ActionEfficacy
This compoundVarious fungiInhibition of fungal growthHigh
Derivative AWeedsHerbicidal activityModerate
Derivative BBacterial pathogensAntibacterial propertiesHigh

Material Science

Novel Material Development
Research has indicated that this compound can be utilized in creating novel materials with enhanced thermal and mechanical properties. These materials are suitable for various industrial applications.

Case Study: Polymer Applications
In recent studies, polymers incorporating this compound exhibited improved thermal stability and mechanical strength compared to traditional materials. This advancement opens avenues for its use in high-performance applications.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:
  • Heterocyclic Core Modification : Replacing pyridine with pyridazine () alters electronic properties and binding affinity, reducing relevance to cardiovascular applications.
  • Functional Groups : The thioxo group (C=S) in increases thermal stability (high m.p.) but may limit solubility.

Pharmacological Activity

  • E-1020 : At 30–100 µg/kg IV in dogs, it increases LV dP/dtmax by 10–30% without significant tachycardia or arrhythmias. Oral bioavailability and vasodilation make it superior to dobutamine or ouabain .

Biological Activity

6-Chloroimidazo[1,2-a]pyridine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its role as a kinase inhibitor, its potential in cancer therapy, and its application in bioimaging.

Chemical Structure and Synthesis

The chemical structure of this compound features a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring. This positioning is crucial for its biological activity. Various synthetic routes have been developed to produce this compound efficiently, often involving modifications of existing imidazo[1,2-a]pyridine derivatives.

Kinase Inhibition

Imidazo[1,2-a]pyridines, including this compound, have been identified as potent inhibitors of several protein kinases. Notably, studies have shown that this compound can inhibit DYRK1A and CLK1 kinases at micromolar concentrations. The structure-activity relationship (SAR) indicates that modifications at the 6-position can significantly affect the inhibitory potency against these kinases:

Compound Kinase Target Inhibition Concentration (µM)
6-Chloroimidazo[1,2-a]pyridineDYRK1A5-10
6-Chloroimidazo[1,2-a]pyridineCLK18-15

These findings suggest that targeting kinase activity could be a viable therapeutic strategy for diseases such as Alzheimer's and various cancers .

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridines have been extensively studied. For instance, compounds derived from this scaffold exhibit submicromolar inhibitory activity against various tumor cell lines. A study demonstrated that derivatives of 6-chloroimidazo[1,2-a]pyridine showed significant antiproliferative effects on breast and lung cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)0.5
A549 (Lung)0.7
HCT116 (Colon)0.9

The mechanism underlying this activity is believed to involve the inhibition of specific kinases crucial for cancer cell proliferation .

Bioimaging Applications

Recent developments have also explored the use of 6-chloroimidazo[1,2-a]pyridine as a fluorescent probe for bioimaging applications. The compound has demonstrated high selectivity and sensitivity in detecting pH changes in biological systems. This characteristic makes it a promising candidate for real-time imaging studies:

  • Fluorescent Properties : High sensitivity to pH changes (3.0 - 7.0)
  • Application : Monitoring cellular environments in yeast models

This application highlights the versatility of imidazo[1,2-a]pyridines beyond traditional therapeutic roles .

Case Studies

Several studies have focused on the biological evaluation of imidazo[1,2-a]pyridine derivatives:

  • Inhibition of DYRK1A and CLK1 :
    • A study synthesized multiple derivatives and assessed their inhibitory effects on DYRK1A and CLK1.
    • Results indicated that certain substitutions at the 6-position could enhance inhibitory potency.
  • Antitumor Activity :
    • A series of compounds were tested against various cancer cell lines.
    • The most potent derivatives exhibited IC50 values below 1 µM across multiple cell types.
  • Fluorescent Probes :
    • Development of a pH-sensitive fluorescent probe based on the imidazo[1,2-a]pyridine scaffold.
    • Demonstrated potential for real-time monitoring in live-cell imaging scenarios.

Q & A

Q. Q: What are the standard synthetic routes for preparing 6-chloroimidazo[1,2-a]pyridine derivatives, and how are they optimized for yield?

A: A common method involves cross-Ullmann coupling using 6-chloroimidazo[1,2-a]pyridine with heteroaryl triflates (e.g., 6-methylpyridin-3-yl trifluoromethanesulfonate) in the presence of a palladium catalyst. Purification via silica gel thin-layer chromatography (TLC) typically yields ~69% product. Reaction optimization includes adjusting stoichiometry (1.2 equiv. of triflate), temperature (80–100°C), and catalyst loading (5 mol%) . For derivatives with chloromethyl groups, SRN1 reactions with sulfur or carbon nucleophiles (e.g., thiols, Grignard reagents) under photoinitiation achieve yields of 35–80%, depending on nucleophile reactivity .

Key Data:

Reaction TypeCatalystYield (%)Purification Method
Cross-UllmannPd-based69Silica gel TLC
SRN1None35–80Column chromatography

Advanced Functionalization Strategies

Q. Q: How can regioselective functionalization at the C6 position be achieved via lithiation or cross-coupling?

A: Regioselective lithiation at the C5 position of 6-chloroimidazo[1,2-a]pyridine derivatives is achieved using TMPLi (1.2 equiv.) at −40°C, followed by electrophilic quenching (e.g., iodine) to yield functionalized products (40% yield). LiCl additives stabilize intermediates via chelation, directing selectivity . For C6 modification, Suzuki-Miyaura coupling with boronic acids using (SIPr)Pd(allyl)Cl (5 mol%), KOtBu (2 equiv.), and microwave heating (150°C, 1 h) provides 64–80% yields. This method tolerates aryl, alkyl, and benzylic groups .

Methodological Note:

  • Lithiation: Use cryogenic conditions (−40°C) and TMPLi for C5 selectivity.
  • Cross-Coupling: Optimize catalyst (Pd-PEPPSI-iPr) for sterically hindered substrates .

Structural and Crystallographic Analysis

Q. Q: How do intermolecular interactions influence the solid-state properties of 6-chloroimidazo[1,2-a]pyridine derivatives?

A: X-ray crystallography reveals that π-stacking and hydrogen bonding (C–H⋯N, C–H⋯π) dominate packing. For example, cyano-substituted derivatives exhibit polymorph-dependent luminescence due to variations in stacking modes. Yellow, orange, and red emission arise from differences in intramolecular proton transfer (ESIPT) and π-π interactions . Chlorine substituents enhance planarity, promoting stronger π-stacking, while bulky groups disrupt packing, altering solubility .

Key Findings:

  • Luminescence: Controlled by polymorphic forms (e.g., 6-cyano derivatives).
  • Solubility: Partially saturated analogs (e.g., dihydroimidazopyrazines) show improved solubility .

Mechanistic Insights in Nucleophilic Substitution

Q. Q: What experimental evidence supports the SRN1 mechanism in chloromethyl-substituted derivatives?

A: SRN1 reactivity is confirmed by radical trapping experiments and kinetic isotope effects. For 2-chloromethyl-6-halogenoimidazo[1,2-a]pyridines, only the chloromethyl group reacts with nucleophiles (e.g., thiols) under UV light, forming 2-substituted products. The reaction proceeds via a radical chain mechanism, initiated by single-electron transfer (SET) from the nucleophile .

Experimental Design:

  • Radical Inhibition: Add TEMPO to suppress yields, confirming radical intermediates.
  • Isotopic Labeling: Use deuterated solvents to study kinetic isotope effects.

Biological Activity Exploration

Q. Q: What strategies are used to evaluate the pharmacological potential of 6-chloroimidazo[1,2-a]pyridine derivatives?

A: Derivatives are screened for anti-inflammatory, cardiotonic, or antimicrobial activity. For example, E-1020 (a cardiotonic agent) increases cAMP levels in canine ventricular muscle, measured via radioimmunoassay. Structural analogs are tested in vitro for cytotoxicity (MTT assay) and in vivo for efficacy in inflammatory models (e.g., murine colitis) .

Key Parameters:

  • cAMP Assay: Monitor cyclic AMP levels to assess cardiotonic activity .
  • In Vivo Models: Use LPS-induced inflammation to test anti-inflammatory potency .

Contradictory Data in Cross-Coupling Reactions

Q. Q: How can discrepancies in cross-coupling yields between aryl and alkyl reagents be resolved?

A: Steric hindrance and catalyst selection critically impact yields. Arylzinc reagents (e.g., 4-methoxyphenylzinc) coupled with Pd-PEPPSI-iPr2 achieve >90% yields, while alkylzinc reagents require Pd-PEPPSI-iPent (bulkier catalyst) for optimal results (67–95% yields). Contradictions arise from differing transmetalation rates, which are addressed by adjusting catalyst steric profiles .

Troubleshooting Guide:

  • Low Yield with Alkyl Reagents: Switch to Pd-PEPPSI-iPent or increase reaction time.
  • Side Products: Use excess KOtBu (3 equiv.) to suppress proto-dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
6-Chloroimidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.